(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine
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Overview
Description
(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine is a chiral amine compound with a complex structure. It features a phenyl group, a methoxycarbonyl group, and a hydroxyphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine typically involves multi-step organic reactions. One common approach is the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a simpler amine derivative.
Scientific Research Applications
(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine: The enantiomer of the compound, which may have different biological activities.
N,N-Diisopropyl-3-phenyl-propylamine: A simpler analog without the methoxycarbonyl and hydroxyphenyl groups.
Uniqueness
(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPCBEFVTNSDFY-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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